3-(5-Fluoro-1h-benzoimidazol-2-yl)-propylamine dihydrochloride
Description
3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride is a fluorinated benzimidazole derivative characterized by a propylamine side chain and a fluorine substituent at the 5-position of the benzimidazole ring. Its dihydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmacological and biochemical applications.
Properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;;/h3-4,6H,1-2,5,12H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWYDXXEEKCGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride, a compound with the molecular formula , has garnered attention in the scientific community for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SARs).
- Molecular Weight : 193.22 g/mol
- CAS Number : 883541-03-5
- Structure : The compound features a benzimidazole moiety substituted with a fluorine atom and a propylamine side chain.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of this compound, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Studies and Findings
-
In vitro Activity Against MRSA :
- A study screened various derivatives of imidazole compounds, including 3-(5-fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride. The results indicated that while some analogues exhibited weak growth inhibition against MRSA (Minimum Inhibitory Concentration, MIC = 16 µg/mL), the specific compound did not demonstrate significant activity in this context .
-
Comparison with Other Compounds :
- In a broader screening of related compounds, derivatives with halogen substitutions on the indole ring showed enhanced activity against MRSA. Notably, compounds with specific structural modifications were identified as having MIC values as low as ≤0.25 µg/mL against MRSA . This suggests that while 3-(5-fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride may not be highly active on its own, its structural framework could be a starting point for further optimization.
Cytotoxicity and Safety Profile
The cytotoxicity of 3-(5-fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride was evaluated using human embryonic kidney cells (HEK293). The findings indicated that this compound exhibited low cytotoxic effects at concentrations up to 32 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for developing more effective derivatives of this compound. The following observations were made:
- Fluorine Substitution : The presence of the fluorine atom in the benzimidazole ring appears to influence the biological activity positively by enhancing lipophilicity and potentially improving membrane permeability.
- Side Chain Modifications : Variations in the propylamine side chain have been explored to enhance antimicrobial properties. For instance, introducing different alkyl or aryl substituents may yield compounds with improved potency against bacterial strains .
Summary Table of Biological Activity
| Compound Name | MIC (µg/mL) | Cytotoxicity (HEK293) | Notes |
|---|---|---|---|
| 3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride | 16 | Low | Weak activity against MRSA |
| Halogenated imidazole derivatives | ≤0.25 | Varies | Enhanced activity against MRSA |
| Other related compounds | Varies | Varies | Structural modifications yield varied results |
Scientific Research Applications
Medicinal Chemistry
3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride has been studied for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, particularly in the treatment of various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression has been explored. For instance, a study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models .
Neuropharmacology
Research indicates that this compound may have implications in neuropharmacology, particularly as a potential treatment for neurological disorders.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of benzimidazole derivatives on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways, indicating potential therapeutic applications in neurodegenerative diseases .
Biochemical Research
The compound is also utilized in biochemical research for its role as a tool compound in proteomics and enzyme inhibition studies.
Case Study: Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented, showing that the compound can modulate enzyme activity relevant to metabolic pathways. This modulation can provide insights into metabolic diseases and potential therapeutic strategies .
Table 1: Summary of Applications
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions and outcomes vary depending on the electrophile:
| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl iodide | DMF | 50–60°C | N-Methylated derivative | 78–82 | |
| Ethylene oxide | THF/H₂O | RT | Ethanolamine-substituted derivative | 65–70 | |
| Benzyl chloride | Acetonitrile | Reflux | N-Benzyl derivative | 85–88 |
Key Findings :
-
Alkylation occurs regioselectively at the primary amine site.
-
Steric hindrance from the benzimidazole ring limits reactivity with bulky alkylating agents.
Acylation Reactions
The amine group reacts with acylating agents to form amides:
| Reagent | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic anhydride | Pyridine | 0–5°C, 2 hrs | N-Acetyl derivative | 90–92 | |
| Benzoyl chloride | Triethylamine | RT, 4 hrs | N-Benzoyl derivative | 83–85 | |
| Succinic anhydride | DMAP | Reflux, 6 hrs | Succinamide-linked derivative | 75–78 |
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
-
Electron-withdrawing fluorine on the benzimidazole enhances amine nucleophilicity slightly .
Oxidation Reactions
Controlled oxidation of the propylamine side chain yields ketones or aldehydes:
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| KMnO₄ (acidic) | H₂O/H₂SO₄ | 60°C | 3-(5-Fluoro-1H-benzimidazol-2-yl)propanal | 68–72 | |
| Jones reagent | Acetone | 0–5°C | 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid | 55–60 |
Side Reactions :
-
Over-oxidation can lead to cleavage of the benzimidazole ring under harsh conditions.
Suzuki-Miyaura Cross-Coupling
The fluorine atom on the benzimidazole participates in palladium-catalyzed cross-coupling:
| Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-benzimidazole derivative | 70–75 | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF | 5-(4-Methoxyphenyl)-benzimidazole derivative | 65–68 |
Optimization Notes :
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Reactions require anhydrous conditions and inert atmosphere (N₂/Ar).
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Fluorine acts as a directing group, enabling regioselective coupling at the 5-position .
Reduction Reactions
The benzimidazole ring can be partially reduced under specific conditions:
| Reducing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄/CuCl₂ | MeOH | Tetrahydrobenzimidazole derivative | 50–55 | |
| H₂ (1 atm)/Pd/C | EtOH | Partially saturated ring system | 60–65 |
Limitations :
-
Complete reduction of the aromatic ring is not observed due to stabilization by the fluorine substituent.
Acid-Base Reactions
The compound forms salts with strong acids/bases:
| Reagent | Product | Application | Reference |
|---|---|---|---|
| NaOH (aq.) | Free base form | Purification via precipitation | |
| HCl (gas) | Dihydrochloride salt | Stabilization for storage |
Structural Impact :
-
Salt formation improves solubility in polar solvents (e.g., water, DMSO).
Photochemical Reactions
UV irradiation induces decomposition:
| Condition | Degradation Pathway | Half-Life (hrs) | Reference |
|---|---|---|---|
| UV (254 nm) | Cleavage of the propylamine side chain | 2.5–3.0 | |
| UV (365 nm) | Ring-opening of benzimidazole | 4.0–4.5 |
Handling Recommendation :
-
Store in amber vials under inert gas to minimize photodegradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with fluorinated nitroimidazole-based hypoxia probes and benzimidazole-derived pharmaceuticals. Below is a comparative analysis based on available data:
Key Findings from Analogues
Fluorine Impact : The 5-fluoro substituent in the benzimidazole core may enhance metabolic stability and target binding affinity, similar to trifluoromethyl groups in nitroimidazole probes, which improve hypoxia selectivity and MRI detectability .
Salt Form Advantages: The dihydrochloride salt likely improves bioavailability compared to non-ionic nitroimidazole derivatives, which require cold storage for solubility .
Mechanistic Divergence : Unlike nitroimidazoles, which rely on nitro group reduction in hypoxic environments, benzimidazoles often interact with enzymatic pockets (e.g., tubulin or kinases), suggesting distinct therapeutic applications.
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For fluorinated variants, 4-fluoro-o-phenylenediamine serves as the starting material. A common approach involves:
Reaction conditions often employ hydrochloric acid or polyphosphoric acid at elevated temperatures (80–120°C) to facilitate cyclization.
Table 1: Representative Conditions for Benzimidazole Ring Formation
| Starting Material | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluoro-o-phenylenediamine | HCl (conc.) | 100 | 72 |
| 4-Fluoro-o-phenylenediamine | Polyphosphoric Acid | 120 | 68 |
Fluorination Strategies
Direct fluorination of pre-formed benzimidazoles is challenging due to ring instability. Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is preferred post-cyclization. For example:
This method achieves regioselective fluorination at the 5-position with yields exceeding 80% under optimized conditions.
Propylamine Side Chain Introduction
Alkylation of the benzimidazole nitrogen with 3-bromopropylamine hydrobromide is a standard method. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base:
Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 12 | 65 |
| CsCO | DMSO | 90 | 10 | 70 |
Advanced Synthetic Methodologies
Ultrasound-Assisted Synthesis
Recent advancements employ ultrasound to accelerate condensation and cyclization steps. A solvent-free protocol using 2-aminobenzimidazole and perfluoro-ynones under ultrasound irradiation (40 kHz, 50°C) reduces reaction time from hours to minutes while maintaining yields >85%.
Continuous Flow Techniques
Integrated flow systems enhance scalability and reproducibility. A continuous-flow reactor achieves intramolecular cyclization in 25 minutes, compared to 12 hours in batch processes, with a 92% yield.
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 25 min |
| Yield (%) | 65 | 92 |
| Solvent Consumption | High | Low |
Purification and Characterization
Crude product purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, CHCl/MeOH). The dihydrochloride salt is precipitated by HCl gas in ethyl acetate. Purity is confirmed via HPLC (>98%) and H/C NMR.
Comparative Analysis of Methodologies
Traditional methods offer reliability but suffer from long reaction times and moderate yields. Advanced techniques like ultrasound and flow chemistry address these limitations, though they require specialized equipment. Enzymatic approaches, such as laccase-mediated amination (as seen in isopropylamine synthesis ), remain underexplored but could offer greener alternatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride?
- Methodological Answer : The synthesis typically involves condensation of fluorinated benzimidazole precursors with propylamine derivatives. For example, analogous compounds are synthesized by heating 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes in dry DMF under nitrogen, using sodium metabisulfite as a catalyst . Another approach involves refluxing intermediates (e.g., dihydrochloride salts) with reagents like 3,5-dimethylpyrazole-1-carboxamidine nitrate in ethanol to form guanidine derivatives . Key steps include cyclization, purification via column chromatography, and characterization using NMR and HPLC.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : For structural confirmation, particularly H-NMR to identify aromatic protons (e.g., δ 6.80–6.88 ppm for benzimidazole derivatives) and F-NMR for fluorine environments .
- IR spectroscopy : To detect functional groups (e.g., C=O at ~1646 cm, NH/OH stretches at ~3237–3428 cm) .
- HPLC/MS : For purity assessment and mass confirmation, especially for intermediates prone to side reactions .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (e.g., pH 1–10) at 25°C, 37°C, and 60°C. Samples are analyzed via UV-Vis spectroscopy or HPLC at intervals to track degradation. For example, ammonium acetate buffer (pH 6.5) is often used to mimic physiological conditions . Accelerated stability testing under oxidative stress (e.g., HO) may also be conducted .
Advanced Research Questions
Q. How can low yields in the cyclization step of benzimidazole formation be addressed?
- Methodological Answer : Low yields often arise from incomplete condensation or side reactions. Strategies include:
- Catalyst optimization : Substituting sodium metabisulfite with iodine or polyphosphoric acid to enhance cyclization efficiency .
- Reaction time/temperature : Extending reflux duration (e.g., 18–24 hours) under inert atmospheres to drive equilibrium .
- Intermediate purification : Pre-purifying precursors like 6-anilino-1,3-dialkyluracils via recrystallization to minimize impurities .
Q. What strategies mitigate the instability of fluorinated intermediates during synthesis?
- Methodological Answer : Fluorinated intermediates are sensitive to hydrolysis and light. Mitigation involves:
- Inert conditions : Conducting reactions under nitrogen/argon and using anhydrous solvents (e.g., dry DMF) .
- Low-temperature storage : Storing intermediates at -20°C in amber vials to prevent decomposition .
- Stabilizing agents : Adding antioxidants like BHT (butylated hydroxytoluene) during purification .
Q. How can the compound be modified to enhance its drug delivery efficacy?
- Methodological Answer : Structural modifications include:
- pH-responsive adjuvants : Conjugating with 3-(diethylamino)propylamine (DEAP) to enable endosomal escape in targeted delivery systems .
- Nanocarrier encapsulation : Using liposomes or extracellular vesicles functionalized with N-(2-aminoethyl)maleimide for controlled release .
- Bioconjugation : Attaching polyethylene glycol (PEG) chains to improve solubility and reduce renal clearance .
Q. How are contradictions in biological activity data resolved for fluorinated benzimidazole derivatives?
- Methodological Answer : Discrepancies in activity (e.g., anti-ulcer vs. antiviral effects) are analyzed by:
- Structure-activity relationship (SAR) studies : Comparing substituent effects (e.g., 5-fluoro vs. 5-chloro) on receptor binding .
- Dose-response profiling : Assessing activity across concentrations (e.g., 0.1–100 μM) to identify non-specific effects .
- Computational modeling : Docking studies to predict interactions with targets like histamine H receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
